![molecular formula C13H14O4S B14502063 2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- CAS No. 63953-53-7](/img/structure/B14502063.png)
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- is an organic compound with a complex structure It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by a 4-methylphenylthio group and two methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- typically involves the reaction of 2-butenedioic acid with 4-methylthiophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The reaction mixture is then subjected to esterification using methanol and an acid catalyst to obtain the dimethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved may include oxidative stress, inhibition of enzyme activity, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: Another ester derivative of butenedioic acid with similar chemical properties.
Dimethyl fumarate: An isomer of dimethyl maleate with different spatial arrangement of atoms.
Methyl maleate: A monoester derivative of butenedioic acid.
Uniqueness
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63953-53-7 |
|---|---|
Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
dimethyl 2-(4-methylphenyl)sulfanylbut-2-enedioate |
InChI |
InChI=1S/C13H14O4S/c1-9-4-6-10(7-5-9)18-11(13(15)17-3)8-12(14)16-2/h4-8H,1-3H3 |
InChI Key |
SDZZFEXRRHODMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
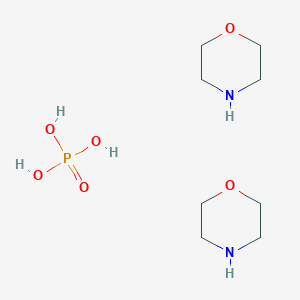
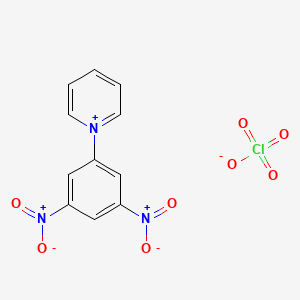
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)


![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
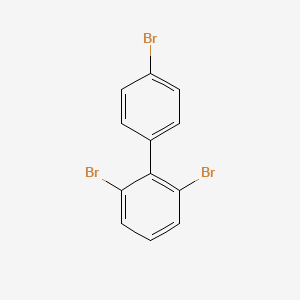
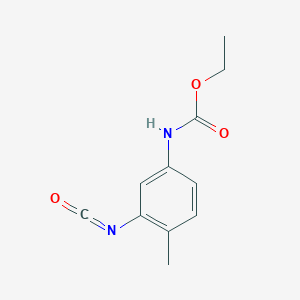
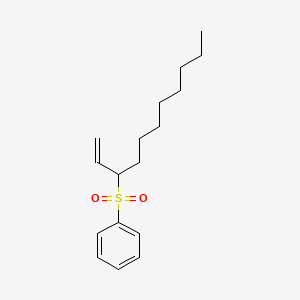

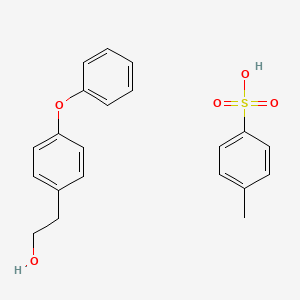
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
